molecular formula C21H14Cl2F3NO4S B2638324 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-88-6

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No. B2638324
CAS RN: 343373-88-6
M. Wt: 504.3
InChI Key: HTNSNGRVXZDNPS-UHFFFAOYSA-N
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Description

“2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • Compounds containing trifluoromethyl groups, such as those synthesized from trifluoroacetimidoyl chlorides, have been developed for their importance in biological activities. These include the preparation of trifluoromethylated cyclopropane derivatives and aminothiophenes through ring-opening reactions and cyclization, highlighting the role of trifluoromethyl and sulfonyl groups in creating biologically active molecules (Kasai et al., 2012).

Sulfonation and Sulfation Reactions

  • Sulfonation and sulfation reactions of chlorophenols and dichlorophenoxides with concentrated aqueous sulfuric acid and sulfur trioxide demonstrate the chemical reactivity and potential modifications of chlorophenyl compounds through sulfation, which can be critical for developing new derivatives with varied applications (Wit & Cerfontain, 2010).

Fluorinated Compounds in Synthesis

  • The creation of fluorinated dialkyl derivatives from reactions involving fluoro-anilino and trifluoromethylanilino acetates shows the utility of fluorinated groups in synthesizing complex organic molecules with potential pharmaceutical applications (Yavari et al., 2005).

Advanced Oxidation Processes

  • Research on degradation pathways and kinetics of chlorophenol compounds using advanced oxidation processes, such as microwave-assisted nanoscale zero-valent copper activated persulfate, indicates the environmental applications of similar compounds in removing pollutants from aqueous solutions. This aligns with the potential environmental cleanup or remediation uses of related chlorophenyl sulfonate compounds (Ghorbanian et al., 2019).

properties

IUPAC Name

(2,4-dichlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2F3NO4S/c22-15-9-10-19(18(23)12-15)31-20(28)13-27(32(29,30)17-7-2-1-3-8-17)16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNSNGRVXZDNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

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